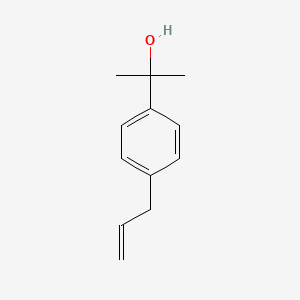

2-(4-Allylphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(4-prop-2-enylphenyl)propan-2-ol |

InChI |

InChI=1S/C12H16O/c1-4-5-10-6-8-11(9-7-10)12(2,3)13/h4,6-9,13H,1,5H2,2-3H3 |

InChI Key |

CIIRHUMJFRMXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Allylphenyl Propan 2 Ol

Direct Synthetic Approaches

Direct methods offer an efficient means to assemble the target molecule, primarily focusing on the formation of the propan-2-ol core or the functionalization of a pre-existing allylbenzene (B44316) structure.

Grignard Reactions for Propan-2-ol Core Formation

A primary and versatile method for constructing the tertiary alcohol moiety of 2-(4-allylphenyl)propan-2-ol is through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone. Specifically, the synthesis can be achieved by reacting 4-allylphenylmagnesium bromide with acetone (B3395972). wikipedia.org

The Grignard reagent, 4-allylphenylmagnesium bromide, is typically prepared by reacting 4-allyl-1-bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of acetone to this Grignard reagent leads to the formation of a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in an acidic workup to yield the final product, this compound. libretexts.orgsciencemadness.org The reaction of Grignard reagents with ketones is a well-established method for the formation of tertiary alcohols. libretexts.org

Interactive Data Table: Grignard Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-Allylphenylmagnesium bromide | Acetone | Diethyl ether / THF | This compound |

Oxidative Substitution Pathways for Para-Benzylic C-H Bonds

Another direct approach involves the functionalization of a para-benzylic C-H bond in a suitable precursor. While direct oxidation of an allylbenzene derivative at the benzylic position to introduce the propan-2-ol group is a complex transformation, related oxidative functionalizations of benzylic C-H bonds are an active area of research. mdpi.comchemrxiv.org These methods often utilize transition-metal catalysts and various oxidants to achieve selective C-H bond activation. organic-chemistry.orgsci-hub.seorganic-chemistry.org For instance, systems employing catalysts like tetrabutylammonium (B224687) iodide (TBAI) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) have been used for the functionalization of sp3 C-H bonds in methylarenes to form allylbenzene derivatives. organic-chemistry.orgorganic-chemistry.org

While not a direct one-step synthesis to this compound, these oxidative strategies could potentially be adapted in a multistep sequence where an initial benzylic oxidation is followed by further transformations to install the desired propan-2-ol group.

Multistep Synthetic Sequences via Precursors

Multistep syntheses provide an alternative, often more controlled, route to this compound by first constructing a key precursor, which is then elaborated to the final product. A common strategy involves the use of allyl phenyl ethers as intermediates.

Formation from Allyl Phenyl Ethers

This pathway leverages the facile rearrangement of allyl phenyl ethers to introduce the allyl group onto the aromatic ring, followed by subsequent modifications to form the propan-2-ol side chain.

The initial step in this sequence is the synthesis of an appropriate allyl phenyl ether via the Williamson ether synthesis. epa.govmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com For the synthesis of a precursor to this compound, one would start with a substituted phenol (B47542). For example, reacting the sodium salt of a phenol with allyl bromide would yield the corresponding allyl phenyl ether. doubtnut.com This method is a robust and widely used procedure for the preparation of ethers. epa.govhope.edu

Interactive Data Table: Williamson Ether Synthesis

| Phenoxide | Allyl Halide | Product |

| Sodium phenoxide | Allyl bromide | Allyl phenyl ether |

Once the allyl phenyl ether is synthesized, the next key step is the Claisen rearrangement. wikipedia.orgbyjus.comorganic-chemistry.org This is a princeton.eduprinceton.edu-sigmatropic rearrangement that occurs upon heating the allyl phenyl ether. byjus.comlibretexts.org The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, forming an ortho-allylphenol. libretexts.orgresearchgate.net If both ortho positions are blocked, the allyl group can migrate to the para-position. organic-chemistry.org This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for introducing allyl groups to aromatic systems. wikipedia.orgbyjus.comprinceton.edu The resulting allylphenol can then be further functionalized to introduce the propan-2-ol group at the desired position, although this would require additional synthetic steps not detailed in the provided outline.

Synthesis from Related Phenol and Phenylpropanol Derivatives

The synthesis of this compound can be effectively approached starting from readily available phenol or phenylpropanol precursors. A common strategy involves a convergent synthesis where the two side chains are introduced sequentially onto a functionalized phenyl ring.

One robust method begins with a halogenated phenol, such as 4-bromophenol. The phenolic hydroxyl group is first protected to prevent interference in subsequent steps. The protected intermediate, for example, 4-benzyloxybromobenzene, can then undergo a Grignard reaction. chemicalbook.com Treatment with magnesium metal forms the phenylmagnesium bromide, which subsequently reacts with acetone to yield the tertiary alcohol, 2-(4-(benzyloxy)phenyl)propan-2-ol. chemicalbook.com The final step involves a palladium-catalyzed cross-coupling reaction to introduce the allyl group at the 4-position, followed by deprotection of the hydroxyl group if necessary.

An alternative pathway starts with the allylation of a phenol derivative. For instance, an o-allyl phenol fragment can be generated and subsequently modified. nih.gov A classic approach is the Claisen rearrangement of an allyl phenyl ether, which thermally rearranges to form an o-allylphenol. While this provides substitution at the ortho position, related strategies can be used to achieve para-substitution. Once the allyl group is in place, the phenolic hydroxyl can be used to direct the introduction of the propan-2-ol moiety, potentially through a Fries rearrangement followed by reaction with an appropriate organometallic reagent.

Starting from a phenylpropanol derivative is also feasible. For example, a synthesis could commence with 2-phenylpropan-2-ol. wikipedia.orgnih.gov This starting material would require functionalization of the phenyl ring, typically through electrophilic aromatic substitution like bromination at the para-position. The resulting 2-(4-bromophenyl)propan-2-ol (B1280599) serves as an excellent substrate for a transition metal-catalyzed cross-coupling reaction with an allylating agent to furnish the final product.

Advanced Coupling and Functionalization Strategies

Modern synthetic chemistry offers sophisticated methods for carbon-carbon bond formation that can be applied to the synthesis of this compound. These advanced strategies often provide high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are central to many synthetic routes. Following the creation of a precursor like 2-(4-bromophenyl)propan-2-ol, a variety of coupling partners can be used to install the allyl group. The Suzuki coupling, employing an allylboronic acid or ester, and the Stille coupling, using an allyltributylstannane, are powerful options. These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov

Direct C–H functionalization represents a cutting-edge strategy that could potentially streamline the synthesis by avoiding the pre-functionalization of the aromatic ring (e.g., bromination). semanticscholar.org While specific application to this target may be developmental, methods for the transition-metal-catalyzed C–H allylation of arenes are an active area of research. semanticscholar.org Such a reaction would involve the direct coupling of a phenylpropanol derivative with an allyl source, offering a more atom-economical route.

Below is a table summarizing potential advanced coupling strategies for the final allylation step.

| Coupling Reaction | Aryl Substrate | Allylating Agent | Typical Catalyst |

| Suzuki Coupling | 2-(4-bromophenyl)propan-2-ol | Allylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, PdCl₂(dppf) |

| Stille Coupling | 2-(4-iodophenyl)propan-2-ol | Allyltributylstannane | Pd(PPh₃)₄ |

| Heck Coupling | 2-(4-iodophenyl)propan-2-ol | Propene | Pd(OAc)₂, P(o-tol)₃ |

| Direct C-H Allylation | 2-phenylpropan-2-ol | Allyl acetate | Pd(OAc)₂, various ligands |

Catalysis in this compound Synthesis

Catalysis is indispensable in the efficient synthesis of this compound, enabling key transformations such as C-C bond formation and functional group interconversions.

Transition Metal-Catalyzed Allylation Reactions

The introduction of the allyl group onto the aromatic ring is frequently accomplished using transition metal catalysis. Palladium-catalyzed cross-coupling reactions are the most prominent examples. bohrium.com In these processes, a palladium(0) catalyst initiates a catalytic cycle involving oxidative addition to an aryl halide (e.g., 2-(4-bromophenyl)propan-2-ol), followed by transmetalation with an organometallic allyl reagent (like an allylboronate or allylstannane), and concluding with reductive elimination to yield the product and regenerate the catalyst. bohrium.com

Ruthenium complexes have also been studied for their ability to catalyze reactions involving allyl phenyl ethers. researchgate.net For example, catalysts like [RuClH(CO)(PPh₃)₃] can efficiently catalyze the double bond isomerization of allyl ethers to the corresponding propenyl ethers. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of various transition metals in manipulating allyl-functionalized phenyl compounds. Iridium catalysts have also been developed for enantioselective carbonyl allylation via hydrogen auto-transfer, showcasing another facet of transition metal utility in this area of chemistry. nih.gov

Acid- and Base-Catalyzed Transformations

Both acid and base catalysis play crucial roles in different stages of the synthesis of this compound.

The formation of the 2-phenylpropan-2-ol moiety is classically achieved through a Grignard reaction, where an organomagnesium halide (a strong base) attacks a ketone. wikipedia.org For instance, the addition of phenylmagnesium bromide to acetone is a standard method for preparing 2-phenylpropan-2-ol. wikipedia.org This transformation is fundamental and is applied in syntheses starting from halogenated precursors.

Acid catalysis can be employed in alternative, though potentially less selective, synthetic steps. For example, a Friedel-Crafts alkylation of allylbenzene with acetone, promoted by a strong Lewis acid or a solid acid catalyst like Nafion-H, could theoretically form the carbon skeleton of the target molecule. nih.gov However, such reactions are often complicated by issues of regioselectivity and potential side reactions, such as polymerization or rearrangement of the allyl group under acidic conditions. Acid catalysts are also known to facilitate condensation and cyclization reactions, which must be managed to avoid unwanted byproducts. nih.gov

Control of Regio- and Stereoselectivity in Synthesis

Diastereoselective Approaches

The concept of diastereoselectivity is not applicable to the synthesis of this compound itself, as the molecule is achiral and contains no stereocenters. Therefore, no diastereomers can exist.

However, the principles of diastereoselective control are paramount in the synthesis of related chiral molecules or more complex natural products containing similar structural motifs. researchgate.net If a chiral analog, such as 1-(4-allylphenyl)propan-2-ol, were the target, controlling the relative stereochemistry of newly formed stereocenters would be critical. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the molecule direct the approach of a reagent to one face of a prochiral center. researchgate.net For example, the aziridination of a chiral 2-B(pin)-substituted allylic alcohol can proceed with excellent diastereoselectivity, demonstrating how a resident functional group can control the stereochemical outcome of a reaction. nih.gov Such strategies are vital for building up complex molecules with defined three-dimensional structures.

Enantioselective Considerations in Allylic Alkylations

The synthesis of a specific enantiomer of a chiral molecule like this compound requires a stereocontrolled approach. Asymmetric allylic alkylation (AAA), often referred to as the Trost asymmetric allylic alkylation, stands as a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org This reaction, typically catalyzed by palladium complexes bearing chiral ligands, allows for the construction of stereogenic centers with high levels of enantioselectivity under mild conditions. wikipedia.org

The core of the reaction involves the substitution of a leaving group in an allylic position. wikipedia.org A palladium(0) catalyst coordinates to the double bond of the allylic substrate and facilitates the departure of the leaving group through oxidative addition, forming a π-allylpalladium intermediate. wikipedia.org A nucleophile then attacks this intermediate, forming the product and regenerating the palladium(0) catalyst. wikipedia.org The enantioselectivity of the reaction is determined by the chiral environment created by the ligand bound to the palladium catalyst, which influences several key steps of the catalytic cycle. acs.org

Major sources of enantiodiscrimination in transition metal-catalyzed allylic alkylations include:

Enantioselective Complexation and Ionization: The chiral catalyst can preferentially complex with one enantioface of the olefin or facilitate the ionization of one of two enantiotopic leaving groups. acs.org

Attack at Enantiotopic Termini: For symmetrical allylic intermediates, the two ends of the allyl group can be enantiotopic. The chiral ligand creates a sterically and electronically biased environment, directing the nucleophile to attack one terminus preferentially over the other. acs.org

Differentiation of Prochiral Nucleophile Faces: The chiral catalyst can control which face of a prochiral nucleophile attacks the π-allyl complex. wikipedia.org

For the synthesis of a tertiary alcohol like this compound, the reaction would involve the creation of a quaternary carbon center. This presents a significant synthetic challenge, but strategies using AAA have been developed to address this. chemrxiv.orgrsc.org The reaction could conceptually involve the allylation of an enolate derived from a ketone or the addition of an organometallic reagent to a suitable ketone substrate. rsc.orgnih.gov

The choice of the chiral ligand is paramount in achieving high enantioselectivity. A wide array of ligands has been developed, with P-donor ligands such as phosphines and phosphoramidites being particularly successful. acs.org For instance, the Trost ligand is well-known for its effectiveness in many AAA reactions. wikipedia.org The ligand's structure dictates the shape of the "chiral pocket" around the metal center, which is responsible for the stereochemical control. acs.org

The mechanism of nucleophilic attack can also influence the stereochemical outcome. Nucleophiles are often categorized as "soft" or "hard". Soft nucleophiles, such as stabilized enolates, typically attack the allyl group from the side opposite to the palladium metal (outer-sphere mechanism). nih.gov Hard nucleophiles may coordinate to the metal first before migrating to the allyl group (inner-sphere mechanism). nih.gov Poor enantioselectivities can sometimes result if a less selective outer-sphere mechanism becomes dominant. nih.gov

The following table illustrates the typical effect of ligand choice on enantioselectivity in a representative palladium-catalyzed asymmetric allylic alkylation, demonstrating the critical role of the chiral ligand in inducing asymmetry.

| Entry | Ligand Type | Example Ligand | Enantiomeric Excess (ee %) | Reference Concept |

|---|---|---|---|---|

| 1 | Achiral | Triphenylphosphine | 0% (Racemic) | Baseline |

| 2 | Chiral Diphosphine | (R)-BINAP | Variable, can be low | chemrxiv.org |

| 3 | Chiral Diphosphine | (R,R)-DIOP | Moderate | General AAA |

| 4 | Trost Ligand | (S,S)-Trost Ligand | Often >90% | wikipedia.org |

| 5 | Phosphinooxazoline (PHOX) | (S)-iPr-PHOX | Often >90% | acs.org |

| 6 | Phosphoramidite | (R)-MONOPHOS | High, substrate-dependent | nih.gov |

Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(4-Allylphenyl)propan-2-ol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound offers a distinct fingerprint of its proton environments. The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, which often appears as two sets of doublets. Protons on carbons adjacent to the allyl and propan-2-ol substituents will have different chemical shifts due to their distinct electronic environments.

The allyl group itself presents a complex and characteristic set of signals: a doublet for the two protons of the CH₂ group adjacent to the aromatic ring, a multiplet for the CH proton, and two distinct signals for the terminal vinyl protons (=CH₂), which are diastereotopic. The two methyl groups of the propan-2-ol moiety are equivalent and thus appear as a single sharp singlet, integrating to six protons. The hydroxyl (-OH) proton will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the quaternary carbon of the propan-2-ol group, the two equivalent methyl carbons, the carbons of the allyl side chain, and the carbons of the para-substituted aromatic ring. Due to symmetry in the para-substituted ring, only four signals are expected for the six aromatic carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | d | 2H | Aromatic (H-2, H-6) |

| ~7.15 | d | 2H | Aromatic (H-3, H-5) |

| ~5.95 | m | 1H | Allyl (-CH=) |

| ~5.10 | m | 2H | Allyl (=CH₂) |

| ~3.40 | d | 2H | Allyl (-CH₂-) |

| ~1.60 | s | 1H | Hydroxyl (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145.0 | Aromatic (C-4) |

| ~138.0 | Aromatic (C-1) |

| ~137.5 | Allyl (-CH=) |

| ~128.5 | Aromatic (C-3, C-5) |

| ~125.0 | Aromatic (C-2, C-6) |

| ~116.0 | Allyl (=CH₂) |

| ~72.5 | Tertiary Carbon (-C(OH)) |

| ~40.0 | Allyl (-CH₂-) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the allylic -CH₂- protons and the vinylic -CH= proton, confirming their adjacent relationship. Similarly, correlations within the aromatic ring protons would help solidify their assignments.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the singlet at ~1.55 ppm to the methyl carbon signal at ~31.5 ppm. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) correlations, for instance, showing a correlation from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon, thereby confirming the attachment of the propan-2-ol group to the phenyl ring.

Dynamic NMR Studies of Conformation and Exchange

While significant conformational restrictions are not expected for a molecule like this compound at room temperature, Dynamic NMR (DNMR) could be used to study specific phenomena if present. For example, if rotation around the C(aryl)-C(allyl) bond or the C(aryl)-C(propanol) bond were hindered at low temperatures, DNMR could be used to determine the energy barrier for this rotation. This would manifest as broadening and eventual splitting of NMR signals as the temperature is lowered and the rate of conformational exchange becomes slow on the NMR timescale. Additionally, DNMR can be used to study the rate of proton exchange for the hydroxyl group under different conditions of solvent, temperature, and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the pure analyte.

In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (176.25 g/mol ). However, for tertiary benzylic alcohols, this molecular ion peak is often weak or absent due to the high stability of the resulting benzylic carbocation formed upon fragmentation. The most prominent fragmentation pathway is typically the loss of a methyl group to form a stable tertiary benzylic carbocation, which would be observed as the base peak at m/z 161. Another significant fragmentation is the loss of water from the molecular ion, leading to a peak at m/z 158. Further fragmentation of the allyl side chain can also occur.

Table 3: Predicted Mass Spectral Fragmentation Data for this compound (EI-MS)

| m/z | Proposed Fragment Ion |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 158 | [M - H₂O]⁺ |

| 133 | [M - C₃H₇O]⁺ (Loss of propanol (B110389) group) |

| 117 | [C₉H₉]⁺ (Allyl tropylium (B1234903) ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound in complex matrices or for mixtures that are not suitable for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS can generate a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for the confident determination of the molecular weight.

Tandem mass spectrometry (LC-MS/MS) can be used to further probe the structure. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide detailed structural information. For this compound, a characteristic fragmentation in MS/MS would be the loss of a molecule of water from the protonated molecule [M+H]⁺, providing a strong and diagnostic transition. This technique is highly specific and sensitive, making it suitable for quantitative analysis in complex samples.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared light, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds present in the compound. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is a broad and intense absorption band in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. libretexts.orgopenstax.orgdocbrown.info The broadening of this peak is due to intermolecular hydrogen bonding. docbrown.info The presence of the aromatic phenyl ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) and aromatic C=C stretching vibrations that produce a series of absorptions in the 1600-1450 cm⁻¹ region. openstax.orglumenlearning.com

The allyl group introduces distinct signals, including the alkene =C-H stretching vibration, which also occurs in the 3100-3000 cm⁻¹ range, and the C=C double bond stretching vibration, typically found around 1680-1640 cm⁻¹. libretexts.orglumenlearning.com Finally, the aliphatic portions of the molecule, including the methyl groups and the methylene (B1212753) group of the allyl substituent, give rise to strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. openstax.orglumenlearning.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3650-3200 (broad) | O-H Stretch | Tertiary Alcohol |

| 3100-3000 | =C-H Stretch | Aromatic & Alkene |

| 2960-2850 | C-H Stretch | Alkyl (sp³) |

| 1680-1640 | C=C Stretch | Alkene (Allyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

X-ray Diffraction Analysis for Solid-State Structure

For this compound, which is a liquid under standard conditions, single-crystal X-ray diffraction is not directly applicable. However, this technique is highly relevant for the structural elucidation of solid derivatives, synthetic intermediates, or catalysts that may be used in its production. eurjchem.comnih.gov If a solid derivative of this compound were synthesized, XRD analysis could be performed to obtain a definitive crystal structure. mdpi.comresearchgate.net The analysis would reveal the unit cell dimensions (a, b, c, α, β, γ), the space group, and the exact coordinates of each atom, allowing for the calculation of intramolecular bond distances and angles as well as intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. eurjchem.comresearchgate.net

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool in chemistry for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess purity, identify impurities, and monitor reaction progress.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for analyzing volatile and thermally stable compounds. It is an ideal method for assessing the purity of this compound and separating it from starting materials, byproducts, or solvents. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase within a column. Separation occurs based on the differential partitioning of components between the two phases.

A typical GC analysis for this compound would utilize a high-resolution capillary column, such as one with a DB-FFAP or HP-5 stationary phase. rsc.orgijpsdronline.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. ijpsdronline.com Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities based on their mass spectra. nih.govresearchgate.net

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary (e.g., HP-5, DB-FFAP) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280-300 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and purity analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. mdpi.com

In RP-HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase, typically octadecylsilane (B103800) (C18). basicmedicalkey.com Separation is achieved based on the analyte's polarity; less polar compounds are retained longer on the column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a sample. nih.gov A UV detector is commonly used, set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., ~254 nm). basicmedicalkey.com

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Computational and Theoretical Studies

Quantum Chemical Calculations

No studies utilizing Density Functional Theory to analyze the electronic structure and energetics of 2-(4-Allylphenyl)propan-2-ol are currently available in the public domain. Such studies would theoretically provide insights into the molecule's reactivity, stability, and orbital distributions.

There is no available research that employs ab initio methods to calculate the molecular properties of this compound. These methods, known for their high accuracy, would be valuable for determining properties such as molecular geometry, vibrational frequencies, and electronic properties from first principles.

A search of scientific literature yielded no studies on the transition state analysis or reaction path modeling for this compound. This type of computational analysis is crucial for understanding the mechanisms and kinetics of chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published that focus on the conformational analysis or intermolecular interactions of this compound. Such simulations would offer a dynamic perspective on the molecule's behavior and its interactions with other molecules.

Theoretical Investigations of Structure-Activity Relationships

There are no theoretical investigations into the structure-activity relationships of this compound recorded in the available scientific literature. These studies are essential for predicting the biological activity and designing new molecules with desired properties.

Solvent Effects Modeling in Reaction Mechanisms

No research has been published on the modeling of solvent effects on the reaction mechanisms of this compound. Understanding how different solvents influence reaction pathways and rates is a critical aspect of chemical process development and mechanistic studies.

Applications As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both a hydroxyl group and an allyl functionality within the same molecule makes 2-(4-allylphenyl)propan-2-ol a promising precursor for the synthesis of heterocyclic compounds. The intramolecular cyclization of allylphenols is a well-established strategy for constructing oxygen-containing heterocycles, such as dihydrobenzofurans. This transformation can be achieved using a variety of catalytic systems.

For instance, the intramolecular cyclization of 2-allylphenol (B1664045) derivatives has been successfully carried out using copper and silver catalysts. In these reactions, 2-allylphenol can be converted to 2,3-dihydro-2-methylbenzofuran (B49830) in high yields. While direct studies on this compound are not extensively documented, the underlying principles of these reactions can be applied. The tertiary alcohol in this compound could potentially participate in or influence the cyclization of the allyl group onto the aromatic ring, potentially leading to the formation of functionalized chromane (B1220400) derivatives. researchgate.netnih.govthieme-connect.com

Palladium-catalyzed intramolecular cyclization is another powerful tool for the synthesis of benzofuran (B130515) and indole (B1671886) derivatives from 2-allylphenols and 2-allylanilines, respectively. thieme-connect.comamanote.com The application of such catalytic systems to this compound could pave the way for the synthesis of novel heterocyclic structures bearing a quaternary carbon center.

Furthermore, acid-catalyzed cyclization presents a viable route for the synthesis of chromanes from related substrates. chemrxiv.org The tertiary alcohol of this compound could be protonated under acidic conditions, generating a carbocation that could then be attacked by the double bond of the allyl group, leading to the formation of a six-membered heterocyclic ring. The feasibility and outcome of such a reaction would be dependent on the reaction conditions and the stability of the intermediates formed.

The following table summarizes potential heterocyclic synthesis strategies involving this compound based on analogous reactions.

| Catalyst/Reagent | Potential Heterocyclic Product | Reaction Type |

| Copper(II) triflate (Cu(OTf)₂) | Dihydrobenzofuran derivative | Intramolecular Hydroalkoxylation |

| Silver perchlorate (B79767) (AgClO₄) | Dihydrobenzofuran derivative | Intramolecular Hydroalkoxylation |

| Palladium on Carbon (Pd/C) | Methylbenzofuran derivative | Intramolecular Cyclization |

| Brønsted Acid (e.g., Triflimide) | Chromane derivative | Intramolecular Annulation |

Role in the Construction of Complex Molecular Architectures

The structural features of this compound make it an intriguing starting material for the construction of more complex molecular architectures, including those found in natural products. researchgate.net The allyl group, for example, can undergo a variety of transformations, such as olefin metathesis, Heck coupling, and radical cyclization, to build intricate carbon skeletons.

While direct applications of this compound in total synthesis are not widely reported, its constituent functional groups are frequently utilized in the synthesis of complex molecules. For example, the allyl group is a common handle for introducing new stereocenters and for participating in cycloaddition reactions. The tertiary alcohol can be used to direct reactions or can be eliminated to form a double bond, providing further synthetic versatility.

The synthesis of bioactive heterocyclic compounds is a significant area of research, and the development of efficient synthetic routes is crucial. taylorfrancis.comnih.govresearchgate.net The potential for this compound to serve as a scaffold for such molecules is an area ripe for exploration. For instance, the phenylpropan-2-ol moiety is a structural feature in some bioactive compounds, and the allyl group provides a site for further functionalization to modulate biological activity.

Utilization in Polymer Chemistry and Resin Systems

The presence of the allyl group in this compound suggests its potential use as a monomer or a comonomer in polymer chemistry. Allyl-functionalized polymers are a significant class of materials with diverse applications in biomedicine and materials science. nih.govnih.gov The double bond of the allyl group can participate in various polymerization reactions, including radical polymerization and ring-opening metathesis polymerization (ROMP).

In the context of phenolic resins, while traditional synthesis involves the reaction of phenol (B47542) with formaldehyde, there is growing interest in developing formaldehyde-free alternatives. The phenolic ring of this compound could potentially be incorporated into phenolic resin structures. However, the steric hindrance from the propan-2-ol group might influence its reactivity in polycondensation reactions.

The table below outlines potential applications of this compound in polymer chemistry.

| Application | Potential Role of this compound | Polymerization Type |

| Functional Monomer | Provides pendant hydroxyl and phenyl groups | Radical, ROMP |

| Phenolic Resin Component | Alternative to traditional phenols | Polycondensation |

| Chain-Transfer Agent | Controls molecular weight | Radical, Cationic |

Development of Novel Derivatives for Chemical Research

The reactivity of the functional groups in this compound allows for the synthesis of a wide range of novel derivatives for chemical research. These derivatives can be used to probe structure-activity relationships, develop new catalysts, or create new materials.

The allyl group is particularly amenable to a variety of chemical transformations. For example, olefin metathesis can be used to introduce new functional groups or to create dimers and oligomers. beilstein-journals.org The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling the allyl group with aryl or vinyl halides. organic-chemistry.org

The tertiary alcohol can be derivatized to form ethers, esters, or can be replaced with other functional groups through nucleophilic substitution reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at various positions.

The development of synthetic methodologies to access bioactive compounds is a major driver of chemical research. researchgate.netresearchgate.netfrontiersin.org By systematically modifying the structure of this compound, libraries of new compounds can be generated and screened for biological activity.

The following table lists some potential derivatization reactions of this compound.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Olefin Metathesis | Grubbs' Catalyst | Functionalized alkene |

| Heck Coupling | Palladium Catalyst | Arylated or vinylated derivative |

| Esterification | Acyl chloride/Carboxylic acid | Ester derivative |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agent | Substituted aromatic ring |

Environmental Transformation Mechanisms

Aerobic Biodegradation Pathways and Kinetics

Aerobic biodegradation, which occurs in the presence of oxygen, is a primary mechanism for the breakdown of many organic compounds in the environment. For 2-(4-allylphenyl)propan-2-ol, this process would likely be initiated by microbial enzymes. Microorganisms have been shown to degrade tertiary alcohols, although often at a slower rate than primary or secondary alcohols. The degradation of tert-butyl alcohol (TBA), a structurally simpler tertiary alcohol, proceeds via hydroxylation. A similar initial step could be hypothesized for this compound, where monooxygenase enzymes could hydroxylate the molecule, making it more susceptible to further degradation.

Anaerobic Biodegradation Mechanisms

In environments devoid of oxygen, such as in certain sediments and groundwater, anaerobic biodegradation becomes the dominant biological degradation process. The anaerobic biotransformation of compounds structurally related to the propan-2-ol moiety has been observed. However, the degradation of the aromatic ring under anaerobic conditions is generally a much slower process than aerobic degradation. The complete mineralization of aromatic compounds anaerobically requires a consortium of different microbial groups. The presence of the allyl and tertiary alcohol groups could influence the feasibility and pathways of anaerobic degradation, but specific mechanisms for this compound have not been elucidated.

Abiotic Hydrolysis Pathways in Aqueous Environments

Abiotic hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound, with its ether linkage absent, suggests that it is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While acid-catalyzed hydrolysis has been observed for some allyl phenyl ethers, this compound lacks this ether linkage. The carbon-carbon bonds of the allyl group and the bond between the phenyl ring and the propan-2-ol group are not susceptible to hydrolysis. Therefore, abiotic hydrolysis is not expected to be a significant transformation pathway for this compound in aqueous environments.

Photolytic Degradation Mechanisms in Atmospheric and Aquatic Systems

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, this compound is likely to react with hydroxyl radicals (•OH), which are highly reactive and play a major role in the degradation of volatile organic compounds. The aromatic ring and the allyl group are potential sites for •OH attack, leading to the formation of various degradation products.

In aquatic systems, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight. Phenolic compounds, which share the aromatic ring structure, are known to undergo photodegradation. The process can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers or quenchers. The rate of photolytic degradation will depend on factors like water clarity, depth, and season.

Volatilization Mechanisms and Air-Water Partitioning

Volatilization is the process by which a substance evaporates from water or soil into the air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. wikipedia.orgcopernicus.orglibretexts.orgbyjus.com For this compound, its molecular structure with a polar alcohol group and a nonpolar allylphenyl group suggests a moderate volatility. The partitioning of aromatic molecules between air and water is influenced by factors such as their hydrophobicity and the presence of functional groups that can engage in hydrogen bonding. acs.org

The air-water partitioning of a compound is a key factor in its environmental distribution. Compounds with a higher Henry's Law constant will tend to partition more into the air, while those with a lower constant will remain predominantly in the water. While a specific Henry's Law constant for this compound is not available, it can be inferred from its structure that volatilization could be a relevant environmental transport process, moving the compound from aquatic systems to the atmosphere, where it would be subject to photolytic degradation.

Data on Structurally Similar Compounds

To provide context for the potential environmental behavior of this compound, the following table presents data on related compounds.

| Compound | Property | Value/Observation | Relevance to this compound |

| tert-Butyl Alcohol (TBA) | Aerobic Biodegradation | Can be degraded by microorganisms, often via hydroxylation. api.org | Suggests a potential initial step for the biodegradation of the tertiary alcohol moiety. |

| Alkylphenols | Environmental Fate | Subject to both aerobic and anaerobic biodegradation, with aerobic processes being more rapid. nih.govresearchgate.net | Indicates that the alkyl-substituted phenyl ring is biodegradable. |

| Allyl Phenyl Ether | Hydrolysis | Can undergo acid-catalyzed hydrolysis, though not a significant pathway at neutral pH. actachemscand.org | Provides insight into the stability of the allyl and phenyl ether linkage, though the target compound lacks an ether bond. |

| Phenolic Compounds | Photodegradation | Can be degraded by UV radiation in aquatic environments. mdpi.com | Suggests that the aromatic ring of this compound is susceptible to photolysis. |

| Aromatic Alcohols | Air-Water Partitioning | Partitioning behavior is influenced by the balance between the hydrophobic aromatic ring and the hydrophilic alcohol group. acs.org | Helps to estimate the likely volatilization potential from water. |

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Allylphenyl)propan-2-ol in a laboratory setting?

Methodological Answer: Synthesis typically involves allylation of a phenyl precursor followed by hydroxylation. For example:

- Step 1: Allylation of 4-bromophenylpropan-2-ol via palladium-catalyzed coupling (e.g., using Pd/C under hydrogenation conditions) to introduce the allyl group .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Step 3: Hydroxylation or oxidation-reduction steps to finalize the propan-2-ol moiety, monitored by TLC and NMR .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy (similar to structurally related compounds) .

- Storage: Store at –20°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation. Stability tests under varying temperatures (4°C, 25°C) should be performed to determine shelf life .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to verify allyl and hydroxyl group positions. Mass spectrometry (ESI-MS or GC-MS) for molecular weight validation .

- Purity Analysis: HPLC with UV detection (C18 column, methanol/water mobile phase) to quantify impurities. Compare retention times against known standards (e.g., related propanoic acid derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (pH, temperature) to minimize variability .

- Mechanistic Profiling: Employ enzyme inhibition assays (e.g., cytochrome P450 interactions) or transcriptomic analysis to identify off-target effects .

- Data Validation: Cross-reference with databases like PubChem or ECHA to confirm bioactivity thresholds and eliminate batch-specific anomalies .

Q. What strategies are employed to optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)) and ligands (e.g., PPh) to enhance allylation efficiency .

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .

- Solvent Selection: Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates, reducing side reactions .

Q. What experimental approaches are used to study the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–8 weeks. Analyze degradation products via LC-MS .

- Surface Reactivity Studies: Use X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to assess interactions with laboratory surfaces (e.g., glass, stainless steel) .

- Oxidative Stability: Perform oxygen radical absorbance capacity (ORAC) assays to evaluate susceptibility to autoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.